molecular formula C22H23N3O4 B2815227 3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034408-14-3

3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2815227
CAS RN: 2034408-14-3
M. Wt: 393.443
InChI Key: VSWFMDYUYKPZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a quinazoline derivative that has shown promising results in various studies related to cancer treatment, neurological disorders, and inflammation. In

Scientific Research Applications

Synthesis and Pharmacological Potential

Quinazoline derivatives have been synthesized and studied for their wide array of pharmacological properties. For instance, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized, demonstrating notable analgesic and anti-inflammatory activities, which suggests their potential as lead compounds in drug development for pain and inflammatory conditions (Alagarsamy et al., 2011). Furthermore, the synthesis of quinazoline-2,4-dione alkaloids from Mexican Zanthoxylum species underscores the interest in quinazolinedione derivatives due to their pharmacological significance, hinting at their potential in drug discovery and the development of new therapeutic agents (Rivero et al., 2004).

Antimicrobial and Antitumor Properties

Quinazoline-2,4(1H,3H)-diones have been reported to inhibit the growth of multiple human tumor cell lines, indicating their potential as antitumor agents. This research highlights the importance of the quinazoline structure in developing new cancer therapies, with specific derivatives showing significant in vitro growth inhibition across a variety of human tumor cell lines (Zhou et al., 2013). Additionally, a novel quinazolinone synthesized through the reaction of quinazolin-2,4-(1H,3H)-dione with trifluoromethanesulfonic anhydride demonstrated antimicrobial activity against several microorganisms, suggesting the compound's utility in addressing bacterial infections (Usifoh & Ukoh, 2002).

properties

IUPAC Name

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-19-9-5-2-6-15(19)14-20(26)24-12-10-16(11-13-24)25-21(27)17-7-3-4-8-18(17)23-22(25)28/h2-9,16H,10-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWFMDYUYKPZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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